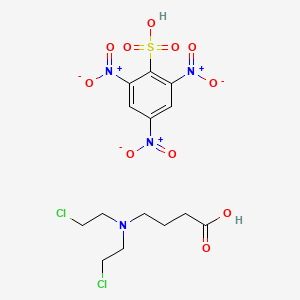![molecular formula C12H26N2O4 B13840698 2-[2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]ethoxy]ethanol CAS No. 14258-43-6](/img/structure/B13840698.png)
2-[2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]ethoxy]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]ethoxy]ethanol is a chemical compound with the molecular formula C10H22N2O4. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a piperazine ring, which is a common structural motif in many biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]ethoxy]ethanol typically involves the reaction of ethanolamine with ethylene glycol in the presence of a base catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution and ring formation, to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-[2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]ethoxy]ethanol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]ethoxy]ethanol involves its interaction with specific molecular targets and pathways. The piperazine ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .
Comparison with Similar Compounds
Similar Compounds
2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethanol: Similar structure but lacks the piperazine ring.
2-[2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethanol: Contains a dibenzo[b,f][1,4]thiazepine moiety, used in antipsychotic drugs.
Uniqueness
2-[2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]ethoxy]ethanol is unique due to its combination of a piperazine ring and multiple ethoxy groups. This structure imparts specific chemical and biological properties, making it valuable in various applications .
Properties
CAS No. |
14258-43-6 |
|---|---|
Molecular Formula |
C12H26N2O4 |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
2-[2-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]ethoxy]ethanol |
InChI |
InChI=1S/C12H26N2O4/c15-7-11-17-9-5-13-1-2-14(4-3-13)6-10-18-12-8-16/h15-16H,1-12H2 |
InChI Key |
XDPJQAWSYBMPOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOCCO)CCOCCO |
Related CAS |
41347-64-2 71550-08-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



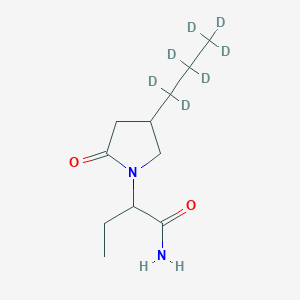

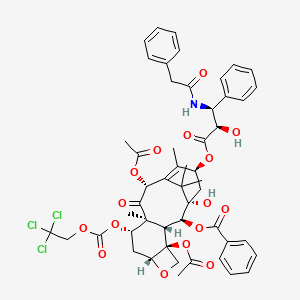


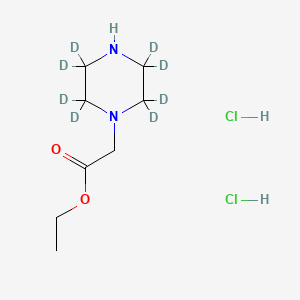
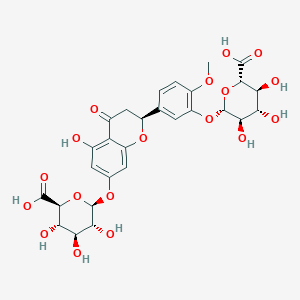
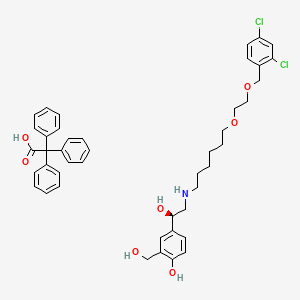
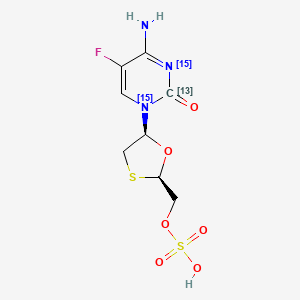
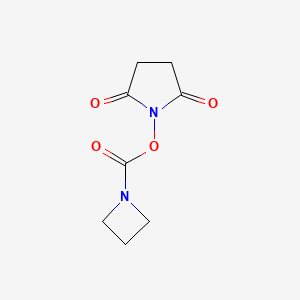
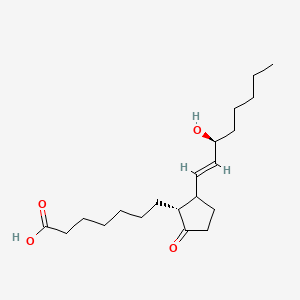
![2-[(1R)-8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid](/img/structure/B13840686.png)
